molecular formula C5H12O5 B092547 Xylitol CAS No. 16277-71-7

Xylitol

Cat. No.: B092547
CAS No.: 16277-71-7
M. Wt: 152.15 g/mol
InChI Key: HEBKCHPVOIAQTA-NGQZWQHPSA-N
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Description

Xylitol is a naturally occurring five-carbon sugar alcohol with the chemical formula C5H12O5. It is a colorless or white crystalline solid that is freely soluble in water. This compound is classified as a polyalcohol and a sugar alcohol, specifically an alditol. It is commonly used as a sugar substitute due to its sweet taste, which is comparable to sucrose but with fewer calories and a lower glycemic index . This compound is found in small amounts in various fruits and vegetables and is also produced by the human body during carbohydrate metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Xylitol can be synthesized through chemical and biotechnological methods. The chemical synthesis typically involves the catalytic hydrogenation of xylose, a sugar derived from hemicellulose, using a catalyst such as Raney nickel under high-pressure hydrogen gas . This method is energy-intensive and uses toxic catalysts.

Industrial Production Methods: Industrial production of this compound often starts with lignocellulosic biomass, from which xylan is extracted. The xylan is then hydrolyzed to produce xylose, which is subsequently hydrogenated to form this compound . Biotechnological methods involve the microbial fermentation of xylose using engineered microorganisms, which is considered more environmentally friendly and efficient .

Chemical Reactions Analysis

Types of Reactions: Xylitol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to xylulose using oxidizing agents such as nitric acid.

    Reduction: this compound is produced by the reduction of xylose using hydrogen gas and a catalyst.

    Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Major Products:

Scientific Research Applications

Xylitol has a wide range of applications in scientific research and industry:

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,4R)-pentane-1,2,3,4,5-pentol
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InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?
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InChI Key

HEBKCHPVOIAQTA-NGQZWQHPSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(CO)O)O)O)O
Source PubChem
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Isomeric SMILES

C([C@H](C([C@H](CO)O)O)O)O
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Molecular Formula

C5H12O5
Record name XYLITOL
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DSSTOX Substance ID

DTXSID601032335
Record name Adonitol
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Molecular Weight

152.15 g/mol
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Physical Description

NKRA, White, crystalline powder, practically odourless., Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid; Metastable form is hygroscopic; [Merck Index] White Solid; Practically odorless; [JECFA] White odorless crystals or powder; Hygroscopic; [Alfa Aesar MSDS]
Record name Xylitol
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Record name XYLITOL
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Boiling Point

215-217, 216 °C
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Solubility

Very soluble in water, sparingly soluble in ethanol, Very soluble in water, pyridene, ethanol
Record name XYLITOL
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Vapor Pressure

0.00247 [mmHg]
Record name Xylitol
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Mechanism of Action

Xylitol is initially taken up by the microorganism and accumulates intracellularly. Accumulated xylitol is transported into an energy-consuming cycle, or the inducible fructose transport system. It is converted to non-metabolizable, toxic xylitol-5-phosphate via phosphoenolpyruvate: a constitutive fructose phosphotransferase system by _S. mutans_. This metabolic process of xylitol, without the gain of any energy molecules, results in the development of intracellular vacuoles and cell membrane degradation. _S. mutans_ dephosphorylates xylitol-5-phosphate and expels it from the cell, in which requires energy consumption. This ultimately leading to starving of microorganism and growth inhibition. Long-term exposure to xylitol can cause microorganisms to develop resistance to xylitol. This clinically beneficial selection process creates xylitol-resistant mutans strains that are less virulent and less cariogenic than their parent strains. Xylitol also increases the concentrations of ammonia and amino acids in plaque, thereby neutralizing plaque acids. A study suggests that xylitol may also promote remineralization of deeper layers of demineralized enamel by facilitating Ca2+ and phosphate movement and accessibility.
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Color/Form

Monoclinic crystals from alcohol

CAS No.

87-99-0, 488-81-3
Record name Xylitol [INN:BAN:JAN:NF]
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Melting Point

92-96, 92 to 96 °C, 93.5 °C, Colorless, monoclinic, lath-shaped crystals from anhydrous methanol; hygroscopic; mp: 61-61.5 °C /Metastable form/
Record name Xylitol
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Synthesis routes and methods I

Procedure details

It is known from European Patent No. 421,882, of which the Applicant is proprietor, to obtain xylitol syrups having a xylitol content of 80% to 90%, the remainder being essentially composed of D-arabitol, pentitol of the natural D series of sugars. These syrups, which are not very viscous and which are particularly well adapted to the crystallization of xylitol, are obtained by microbiological conversion of glucose to D-arabitol, microbiological oxidation of D-arabitol, to D-xylulose, enzymatic isomerization of D-xylulose to D-xylose and then catalytic hydrogenation of the mixture of D-xylulose and D-xylose to xylitol and D-arabitol. These xylitol syrups, which do not contain L-arabitol or galactitol but only D-arabitol as accompanying polyol, permit easy extraction of three crops of pure xylitol crystals.
Name
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xylitol
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Xylitol
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Xylitol
Reactant of Route 4
Xylitol
Reactant of Route 5
Xylitol
Reactant of Route 6
Xylitol

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